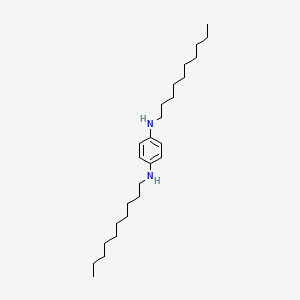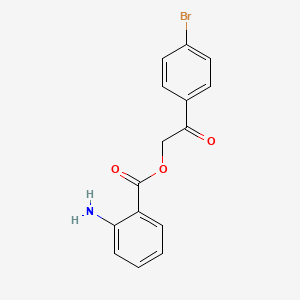
Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is an organic compound with a complex structure that includes phenyl, chloro, and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This process can be further modified to introduce the chloro and pyrrolidinyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by additional steps to introduce the specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of certain resins and polymers.
Wirkmechanismus
The mechanism of action of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylophenone: A simpler compound with similar structural features but lacking the chloro and pyrrolidinyl groups.
Chalcone: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
24845-22-5 |
|---|---|
Molekularformel |
C27H26ClNO2 |
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
(E)-1-(3-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26ClNO2/c28-24-10-6-9-23(20-24)27(30)26(22-7-2-1-3-8-22)19-21-11-13-25(14-12-21)31-18-17-29-15-4-5-16-29/h1-3,6-14,19-20H,4-5,15-18H2/b26-19+ |
InChI-Schlüssel |
LBQLAZYELRMMAE-LGUFXXKBSA-N |
Isomerische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
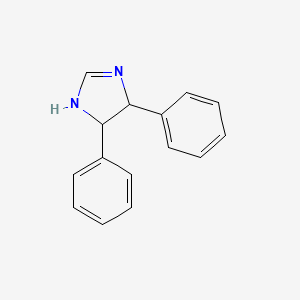
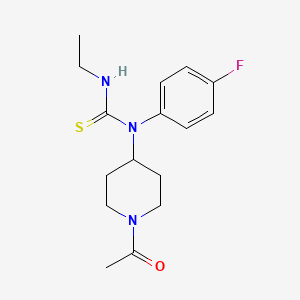

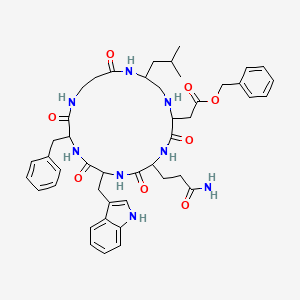
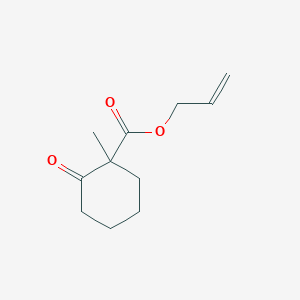

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
